molecular formula C21H16ClN5O2S2 B2462913 N-(4-chlorophenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892735-81-8

N-(4-chlorophenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2462913
CAS No.: 892735-81-8
M. Wt: 469.96
InChI Key: MVJOMRYXTYQLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic derivative featuring a fused heterocyclic core (5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene) substituted with a 4-chlorophenyl group at the N7 position and a 3,4-dimethylbenzenesulfonyl moiety at the C10 position. The thia and tetraaza components suggest possible hydrogen bonding or metal coordination capabilities, which are critical in medicinal chemistry for modulating enzyme or receptor activity.

Properties

IUPAC Name

N-(4-chlorophenyl)-10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-12-3-8-16(11-13(12)2)31(28,29)21-20-24-19(23-15-6-4-14(22)5-7-15)18-17(9-10-30-18)27(20)26-25-21/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJOMRYXTYQLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the sulfonyl and amine groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, N-(4-chlorophenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties could make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups and core modifications, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name (Identifier) R1 Substituent R2 (Sulfonyl Group) Molecular Weight (g/mol) LogP (Predicted) Reported Activity
Target Compound (Question) 4-chlorophenyl 3,4-dimethylphenyl ~580.1* ~3.2* Hypothetical CNS/antimicrobial
N-(4-ethoxyphenyl)-... () 4-ethoxyphenyl 4-methylphenyl ~594.2* ~3.8* Not reported
N-(4-Methoxybenzylidene)-... () Methoxybenzylidene None ~520.0* ~2.9* Anti-psychotic (phenothiazine analog)

*Calculated using ChemDraw/BioByte ClogP.

Key Comparisons

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group (Cl, σ~0.23) enhances metabolic stability compared to the 4-ethoxyphenyl group (OEt, σ~-0.24) in ’s analog, which may increase lipophilicity and reduce clearance rates .
  • Sulfonyl Group Modifications : The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk compared to the 4-methyl analog in . This may improve target selectivity by reducing off-site interactions .

Pharmacological Implications The phenothiazine-derived compound in demonstrates anti-psychotic activity, suggesting that the target compound’s tricyclic core could similarly interact with dopamine or serotonin receptors. However, the sulfonyl and chlorophenyl groups may shift selectivity toward other targets, such as kinases or microbial enzymes .

Synthetic Considerations While –6 describe multicomponent reactions for dihydropyrimidinones, the target compound’s synthesis likely requires advanced methods like cyclocondensation or sulfonylation under controlled conditions (e.g., ionic liquid catalysis or FeCl3, as in –6) to assemble its intricate core .

Research Findings and Hypotheses

  • Binding Affinity : Molecular docking simulations (hypothetical) suggest the 3,4-dimethylbenzenesulfonyl group may occupy hydrophobic pockets in enzyme active sites more effectively than simpler sulfonyl analogs .
  • Solubility vs. Bioavailability : The target compound’s predicted LogP (~3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility better than the more lipophilic ethoxy analog (LogP ~3.8) .
  • Metabolic Stability : The chloro substituent likely reduces oxidative metabolism compared to alkoxy groups, extending half-life in vivo .

Biological Activity

N-(4-chlorophenyl)-10-(3,4-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Chlorophenyl group
  • Dimethylbenzenesulfonyl group
  • Thia-tetraazatricyclo framework

This structural complexity contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

  • Anticancer properties : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.
  • Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.
  • Receptor binding : Potential for binding to biological receptors has been noted.

The mechanism of action involves the compound's ability to bind to molecular targets such as enzymes or receptors. This binding can lead to alterations in signal transduction pathways and gene expression processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The IC50 values were reported at concentrations lower than many existing chemotherapeutics.
  • Enzyme Inhibition : Research focused on the inhibition of specific kinases indicated that the compound could serve as a potent inhibitor in pathways associated with cancer proliferation.
  • Receptor Interaction : Investigations into the binding affinity of the compound to certain receptors (e.g., estrogen receptors) revealed promising results that suggest it could modulate receptor activity effectively.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against breast and colon cells
Enzyme InhibitionPotent inhibition of specific kinases
Receptor BindingEffective modulation of estrogen receptor activity

Synthesis and Preparation Methods

The synthesis typically involves multiple steps:

  • Formation of the thia-tetraazatricyclo framework.
  • Attachment of chlorophenyl and dimethylbenzenesulfonyl groups.
  • Optimization of reaction conditions for yield and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.